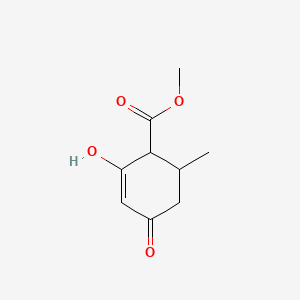
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Overview
Description
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.194 g/mol . It is a derivative of cyclohexene and is known for its unique structural features, including a hydroxyl group, a methyl group, and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexene as the starting material.
Reaction Conditions: The compound can be synthesized through a series of reactions involving oxidation , hydration , and esterification steps. The specific conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic route.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones .
Reduction Products: Reduction reactions can produce alcohols and amines .
Substitution Products: Substitution reactions can result in the formation of halogenated derivatives and alkylated compounds .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of cyclohexene derivatives . Biology: It serves as a biomarker in certain biological studies and is used in the development of bioactive compounds . Medicine: pharmaceuticals , particularly in the treatment of inflammatory diseases and cancer . Industry: It is used in the manufacture of polymers and plastics , as well as in the agrochemical industry for the production of pesticides and herbicides .
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes and receptors . The specific pathways involved depend on the biological context and the type of reaction it undergoes.
Comparison with Similar Compounds
Methyl 3,6-dimethyl-4-hydroxy-2-oxo-3-cyclohexene-1-carboxylate:
Methyl 4-hydroxy-2-oxo-3-cyclohexene-1-carboxylate:
Uniqueness: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
Properties
IUPAC Name |
methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIQMPNDQLYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396126 | |
| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39493-62-4 | |
| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


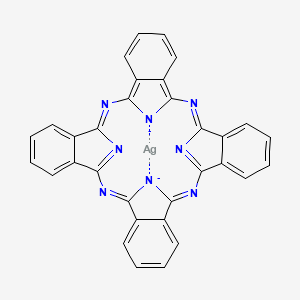

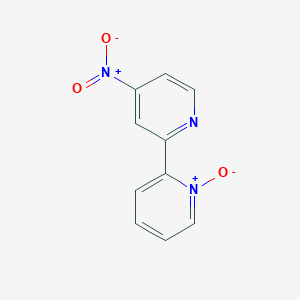
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)


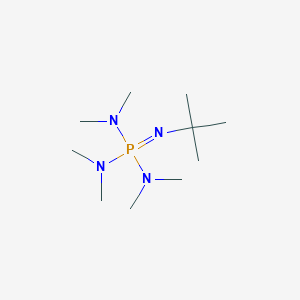
![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/new.no-structure.jpg)


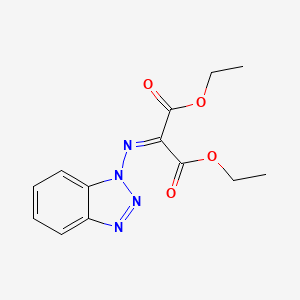
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)

